(2,3-13C2)Oxirane
Overview
Description
(2,3-13C2)Oxirane, also known as isotopically labeled oxirane, is a compound where the carbon atoms at positions 2 and 3 are replaced with the carbon-13 isotope. Oxirane, commonly known as ethylene oxide, is a three-membered cyclic ether with the molecular formula C2H4O. The isotopic labeling with carbon-13 makes this compound particularly useful in various scientific studies, including mechanistic and kinetic investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,3-13C2)Oxirane can be synthesized through several methods. One common approach involves the oxidation of isotopically labeled ethylene (13C2H4) using a suitable oxidizing agent such as peracids or other oxidants. The classic method is the Prilezhaev epoxidation, where peracids are generated by in situ oxidation of formic or acetic acids with hydrogen peroxide .
Industrial Production Methods
Industrial production of oxirane typically involves the direct oxidation of ethylene using oxygen or air in the presence of a silver catalyst. For isotopically labeled oxirane, the process would involve the use of isotopically labeled ethylene as the starting material. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2,3-13C2)Oxirane undergoes various chemical reactions, including:
Ring-opening reactions: These can be catalyzed by acids, bases, or nucleophiles.
Oxidation: Oxirane can be oxidized to form glycol or other oxidation products.
Substitution: The oxirane ring can be opened by nucleophilic substitution, leading to the formation of different products depending on the nucleophile used.
Common Reagents and Conditions
Acid-catalyzed ring-opening: Typically involves the use of strong acids like hydrochloric acid or sulfuric acid.
Base-catalyzed ring-opening: Involves the use of bases such as sodium hydroxide or potassium hydroxide.
Nucleophilic ring-opening: Common nucleophiles include water, alcohols, and amines, often under mild conditions.
Major Products
Glycols: Formed through the oxidation of oxirane.
Halohydrins: Formed through the reaction with hydrogen halides.
Amino alcohols: Formed through the reaction with amines.
Scientific Research Applications
(2,3-13C2)Oxirane has a wide range of applications in scientific research:
Chemistry: Used as a probe in mechanistic studies to understand reaction pathways and kinetics.
Biology: Utilized in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Employed in the synthesis of labeled pharmaceuticals for drug metabolism and pharmacokinetic studies.
Industry: Used in the production of labeled polymers and materials for various industrial applications
Mechanism of Action
The mechanism of action of (2,3-13C2)Oxirane involves the ring-opening reactions, which are typically initiated by nucleophilic attack on the electrophilic carbon atoms of the oxirane ring. The reaction can proceed via an S_N2 mechanism in the presence of a nucleophile, leading to the formation of a new bond and the opening of the three-membered ring . The isotopic labeling with carbon-13 allows for detailed mechanistic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Comparison with Similar Compounds
Similar Compounds
- cis-2,3-epoxybutane
- trans-2,3-epoxybutane
- 1,2-epoxybutane
- 1,2,3,4-diepoxybutane
- 3,3-dimethylepoxybutane
Uniqueness
(2,3-13C2)Oxirane is unique due to its isotopic labeling, which makes it particularly valuable for tracing studies and mechanistic investigations. The presence of carbon-13 allows for the use of advanced spectroscopic techniques to study the behavior and fate of the compound in various chemical and biological systems.
Properties
IUPAC Name |
(2,3-13C2)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3-1/h1-2H2/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYPIBMASNFSPL-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2]O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514718 | |
Record name | (~13~C_2_)Oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.038 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84508-46-3 | |
Record name | (~13~C_2_)Oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84508-46-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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